molecular formula C23H30N2O B12544155 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide CAS No. 654648-08-5

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide

Cat. No.: B12544155
CAS No.: 654648-08-5
M. Wt: 350.5 g/mol
InChI Key: VDJGLCONADIUNH-FDDCHVKYSA-N
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Description

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl and phenylpropyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the dimethyl and phenylpropyl groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

654648-08-5

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C23H30N2O/c1-18-17-25(14-7-10-19-8-4-3-5-9-19)15-13-23(18,2)21-12-6-11-20(16-21)22(24)26/h3-6,8-9,11-12,16,18H,7,10,13-15,17H2,1-2H3,(H2,24,26)/t18-,23+/m0/s1

InChI Key

VDJGLCONADIUNH-FDDCHVKYSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCCC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCCC3=CC=CC=C3

Origin of Product

United States

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